molecular formula C10H10F2O2 B13593431 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one

2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one

Cat. No.: B13593431
M. Wt: 200.18 g/mol
InChI Key: XXWFLBJNAQZXSW-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one: is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the reaction of 4-methoxy-2-methylbenzaldehyde with difluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further fluorination to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are common reducing agents.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable component in drug design.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The fluorine atoms can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The methoxy and methyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. The overall effect is a combination of improved stability, bioavailability, and target specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-4-methylphenyl)ethan-1-one: Similar structure but lacks the fluorine atoms.

    2,2-Difluoro-1-(4-(methoxymethyl)-2-methylphenyl)ethanone: Similar structure with an additional methoxymethyl group.

Uniqueness

The presence of two fluorine atoms in 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one distinguishes it from similar compounds

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,2-difluoro-1-(4-methoxy-2-methylphenyl)ethanone

InChI

InChI=1S/C10H10F2O2/c1-6-5-7(14-2)3-4-8(6)9(13)10(11)12/h3-5,10H,1-2H3

InChI Key

XXWFLBJNAQZXSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)C(F)F

Origin of Product

United States

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